molecular formula C11H9BrN2O3 B1491525 Ethyl 6-(5-bromofuran-2-yl)pyrimidine-4-carboxylate CAS No. 2098142-63-1

Ethyl 6-(5-bromofuran-2-yl)pyrimidine-4-carboxylate

Cat. No. B1491525
CAS RN: 2098142-63-1
M. Wt: 297.1 g/mol
InChI Key: VXKURARSWKMFJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . In a typical synthesis, piperazine was added to a solution of the precursor compound and potassium carbonate in CHCl3 at room temperature .


Molecular Structure Analysis

The molecular structure of Ethyl 6-(5-bromofuran-2-yl)pyrimidine-4-carboxylate can be analyzed using various spectroscopic techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 6-(5-bromofuran-2-yl)pyrimidine-4-carboxylate and similar compounds typically involve nucleophilic attack on pyrimidines using N-methylpiperazine . This reaction is highly regioselective, favoring the formation of C-4 substituted products .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research in heterocyclic chemistry often explores the synthesis of novel compounds that could serve as precursors or active moieties in the development of pharmaceuticals, agrochemicals, and materials. For instance, Kheder et al. (2009) reported on the synthesis of new pyrimidine derivatives, including pyrimido[4,5-d]pyridazine, pyrrolo[1,2-c]pyrimidone, and thiazolo[3,4-c]pyrimidone derivatives from versatile precursors similar to Ethyl 6-(5-bromofuran-2-yl)pyrimidine-4-carboxylate (Kheder, Mabkhot, & Farag, 2009). These synthetic routes emphasize the compound's utility in creating diverse heterocyclic structures that could have various biological and chemical applications.

Antimicrobial and Antiallergic Activities

Compounds structurally related to Ethyl 6-(5-bromofuran-2-yl)pyrimidine-4-carboxylate have been evaluated for their biological activities, including antimicrobial and antiallergic effects. For example, the synthesis and antimicrobial evaluation of new pyrimidine derivatives highlight the potential of these compounds in developing new antimicrobial agents (Farag, Kheder, & Mabkhot, 2008). Additionally, compounds like ethyl 6-ethyl-3,4-dihydro-4-oxothieno-[2,3-d]pyrimidine-2-carboxylate have shown oral activity in antiallergic testing, suggesting potential applications in allergy treatment (Temple et al., 1979).

Advanced Synthetic Methods

Research also focuses on developing advanced synthetic methods for heterocyclic compounds. For instance, the use of microwave irradiation and solvent-free conditions has been explored to synthesize novel pyrimido[1,2-a]pyrimidines, highlighting efficient synthetic routes that could be relevant for compounds like Ethyl 6-(5-bromofuran-2-yl)pyrimidine-4-carboxylate (Eynde, Hecq, Kataeva, & Kappe, 2001).

Mechanism of Action

Target of Action

Ethyl 6-(5-bromofuran-2-yl)pyrimidine-4-carboxylate, also known as BRD7692, is a potent anti-cancer drug that belongs to the pyrimidine family

Mode of Action

. This suggests that Ethyl 6-(5-bromofuran-2-yl)pyrimidine-4-carboxylate may interact with its targets to modulate these biochemical pathways.

Biochemical Pathways

. This suggests that Ethyl 6-(5-bromofuran-2-yl)pyrimidine-4-carboxylate may have similar effects on these pathways.

Result of Action

. This suggests that Ethyl 6-(5-bromofuran-2-yl)pyrimidine-4-carboxylate may have similar effects.

Future Directions

The future directions for research on Ethyl 6-(5-bromofuran-2-yl)pyrimidine-4-carboxylate and similar compounds could include further exploration of their neuroprotective and anti-inflammatory properties . Additionally, these compounds could potentially be developed as therapeutic agents for the treatment of various neurodegenerative diseases .

properties

IUPAC Name

ethyl 6-(5-bromofuran-2-yl)pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O3/c1-2-16-11(15)8-5-7(13-6-14-8)9-3-4-10(12)17-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKURARSWKMFJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=NC(=C1)C2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(5-bromofuran-2-yl)pyrimidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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